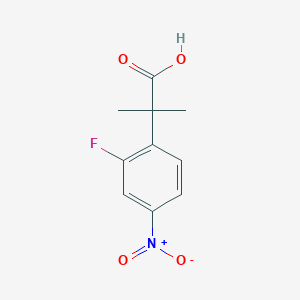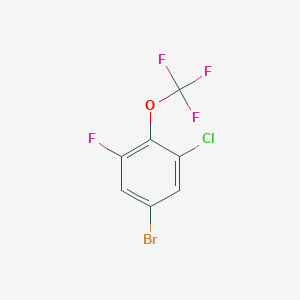
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone
Overview
Description
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone is a synthetic chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol. This compound is characterized by the presence of trifluoromethyl and fluoro-hydroxyphenyl groups, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone can be achieved through several methods:
Direct Reaction: One common method involves the direct reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of trifluoroacetic anhydride with a benzene ring in the presence of a Lewis acid like aluminum chloride (AlCl3).
Gas Phase Reaction: A third method involves the reaction of trifluoromethane gas with benzoyl chloride or benzoic acid esters, yielding a product with a yield of 70-80%.
Chemical Reactions Analysis
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and hydroxy positions, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Condensation: It can also participate in condensation reactions with various aromatic compounds to form new aromatic polymers.
Scientific Research Applications
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated aromatic structures.
Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect biochemical pathways involving oxidative stress and inflammation, although detailed studies are still required to fully elucidate these mechanisms.
Comparison with Similar Compounds
2'-Hydroxy-2,2,2,6'-tetrafluoroacetophenone can be compared with other similar compounds:
2,2,2-Trifluoro-1-phenylethanone: This compound lacks the additional fluoro and hydroxy groups, making it less reactive in certain substitution and condensation reactions.
2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone: This compound is similar but lacks the additional fluoro group, which can affect its reactivity and interactions with other molecules.
5-Fluoro-2-hydroxyacetophenone: This compound has a similar structure but differs in the position of the fluoro and hydroxy groups, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNFJLUGOPZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



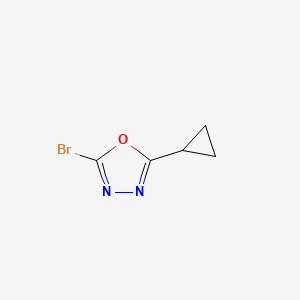


![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)
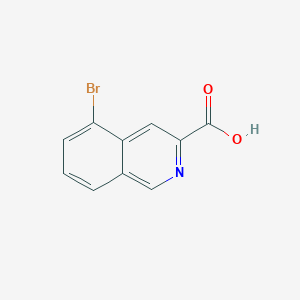

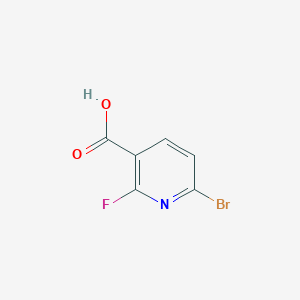
![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)
